4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CARBAMOYL-2-[(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a thiazolidinone ring, a carbamoyl group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 3-CARBAMOYL-2-[(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with maleic anhydride to form the thiazolidinone ring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Scientific Research Applications
3-CARBAMOYL-2-[(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes. In anticancer research, it may interfere with the replication of cancer cells by targeting specific pathways involved in cell division .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 3-Carbamoyl-2-phenylpropionic acid These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the carbamoyl group and the dimethoxyphenyl group in 3-CARBAMOYL-2-[(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C16H16N2O6S2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-amino-2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16N2O6S2/c1-23-9-4-3-8(11(6-9)24-2)5-12-14(20)18(16(25)26-12)10(15(21)22)7-13(17)19/h3-6,10H,7H2,1-2H3,(H2,17,19)(H,21,22)/b12-5- |
InChI Key |
BDXHCBHRPXPEOK-XGICHPGQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)N)C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)N)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.